3-Pentyl-1H-pyrazol-5(4H)-one

Description

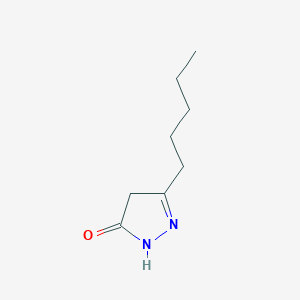

Structure

3D Structure

Properties

IUPAC Name |

3-pentyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-5-7-6-8(11)10-9-7/h2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGPRFGCTOBVSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=NNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Pentyl 1h Pyrazol 5 4h One and Analogues

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the pyrazolone (B3327878) core remain fundamental in organic chemistry, primarily relying on cyclocondensation and multicomponent reactions.

Cyclocondensation Reactions Involving β-Keto Esters and Hydrazine (B178648) Derivatives

The most established method for synthesizing 3-pentyl-1H-pyrazol-5(4H)-one is the cyclocondensation reaction between a suitable β-keto ester and a hydrazine derivative. scielo.brnih.gov In this case, ethyl 3-oxooctanoate serves as the β-keto ester, which reacts with hydrazine hydrate.

The reaction mechanism initiates with a regioselective nucleophilic attack by the less sterically hindered nitrogen atom of the hydrazine onto the ketone carbonyl group of the ethyl 3-oxooctanoate. scielo.br This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the ester group, leading to the formation of the pyrazolone ring. scielo.br While effective, these traditional condensation methods often necessitate prolonged reaction times, sometimes ranging from 3 to 10 hours, and typically require refluxing conditions. scielo.br

A general representation of this reaction is the Knorr pyrazole (B372694) synthesis, a classic method for producing pyrazole derivatives. dergipark.org.tr However, a significant drawback of using asymmetrical β-dicarbonyl compounds and substituted hydrazines is the potential formation of two regioisomers. beilstein-journals.org

Synthesis of Pyrazolones from β-Keto Esters and Hydrazines

| β-Keto Ester | Hydrazine Derivative | Resulting Pyrazolone | Key Reaction Feature |

|---|---|---|---|

| Ethyl 3-oxooctanoate | Hydrazine hydrate | 3-Pentyl-1H-pyrazol-5(4H)-one | Direct synthesis of the target compound |

| Ethyl acetoacetate (B1235776) | Phenylhydrazine (B124118) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Commonly used model reaction. scielo.br |

| β-keto esters (general) | Substituted hydrazines | Substituted pyrazolones | Can lead to regioisomeric mixtures. beilstein-journals.org |

Multicomponent Reactions (MCRs) for Pyrazolone Ring Formation

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing complex molecules like pyrazolones from simple starting materials in a single step. acs.orgscielo.org.za These reactions are characterized by their high atom economy and operational simplicity, aligning with the principles of green chemistry. acs.org

Several named MCRs are applicable to pyrazolone synthesis. For instance, a four-component reaction can involve the combination of a hydrazine, a β-ketoester, an aldehyde, and malononitrile (B47326) to produce highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.orgrsc.org In this process, the pyrazolone is formed in situ from the hydrazine and β-ketoester. beilstein-journals.org

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be employed. This reaction typically involves an amine, a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone). mdpi.combeilstein-journals.org For the synthesis of pyrazole-containing structures, a pyrazole derivative with a suitable functional group, such as a pyrazole carboxylic acid or a pyrazole carbaldehyde, is used as one of the components. mdpi.combeilstein-journals.orgnih.gov This allows for the introduction of significant molecular diversity into the final product. beilstein-journals.orgnih.gov

While the Hantzsch synthesis is well-known for producing pyrroles and dihydropyridines, its direct application to the synthesis of 3-pentyl-1H-pyrazol-5(4H)-one is not standard. The Hantzsch pyrrole (B145914) synthesis involves the condensation of an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. cdnsciencepub.comresearchgate.netthieme-connect.com The classical Hantzsch reaction is generally not used for pyrazolone formation.

Examples of Multicomponent Reactions in Pyrazolone Synthesis

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Four-component | Hydrazine, β-ketoester, aldehyde, malononitrile | Dihydropyrano[2,3-c]pyrazoles | beilstein-journals.orgrsc.org |

| Ugi-4CR | Pyrazole carboxylic acid, amine, aldehyde, isocyanide | Pyrazole-substituted amides | mdpi.com |

| Three-component | 2-Pyrazoline-5-ones, carbon disulfide, α-chloroacetaldehyde | Pyrazolone-1,3-dithiolan hybrids | tandfonline.com |

Advanced and Green Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable and efficient methodologies. This has led to the adoption of advanced techniques and green chemistry principles in the synthesis of pyrazolones.

Microwave-Assisted Synthesis Protocols for Pyrazolones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comasianpubs.org In the context of pyrazolone synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields. scielo.brwisdomlib.org

The condensation of β-keto esters with hydrazines can be performed under microwave irradiation, often without the need for a solvent. scielo.brresearchgate.net For example, the reaction of ethyl acetoacetate with phenylhydrazine under microwave irradiation (at a power of 20%) for just 4 minutes can yield the corresponding pyrazolone in 82% yield. scielo.br This represents a significant improvement over conventional heating methods that can take several hours. scielo.br The benefits of this approach include not only speed and efficiency but also a simpler work-up procedure. scielo.br The adoption of microwave-assisted synthesis is considered an environmentally friendly approach due to reduced energy consumption and minimal waste generation. asianpubs.orgwisdomlib.org

Catalyst-Free and Solvent-Free Reaction Conditions in Pyrazolone Synthesis

The development of catalyst-free and solvent-free reaction conditions is a key goal of green chemistry. Several studies have demonstrated the feasibility of synthesizing pyrazolone derivatives under these environmentally benign conditions. tandfonline.comnih.gov

Solvent-free synthesis of pyrazolones can be achieved by simply mixing the reactants, such as a β-keto ester and a hydrazine derivative, and applying heat or microwave irradiation. scielo.brmdpi.com This approach eliminates the need for potentially hazardous organic solvents, reduces waste, and simplifies the purification process. One-pot, solvent-free syntheses of pyrazolone-fused heterocyclic systems have also been reported. tandfonline.commdpi.com For instance, pyrazolone-1,3-dithiolan hybrids can be synthesized in a one-pot, solvent-free reaction. tandfonline.com Furthermore, some multicomponent reactions for the synthesis of complex pyrazolone derivatives can proceed without a catalyst, relying on the inherent reactivity of the starting materials. nih.govrsc.org

Integration of Green Chemistry Principles into Pyrazolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazolones to create more sustainable and environmentally friendly processes. mdpi.comasianpubs.orgmdpi.com This involves a holistic approach that considers factors such as atom economy, the use of renewable resources, and the reduction of hazardous waste. ias.ac.in

Key aspects of green chemistry in pyrazolone synthesis include:

Use of Greener Solvents: Water is an ideal green solvent, and several pyrazolone syntheses have been developed in aqueous media. scielo.org.za

Catalyst-Free Reactions: As mentioned, eliminating the need for a catalyst, particularly those based on heavy metals, is a significant green advantage. nih.govrsc.orgbeilstein-journals.org

Energy Efficiency: Microwave-assisted synthesis is a prime example of an energy-efficient technique that significantly reduces reaction times and energy consumption compared to conventional heating. asianpubs.orgrsc.org

Atom Economy: Multicomponent reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product, minimizing waste. acs.org One-pot syntheses also contribute to higher atom economy and efficiency. mdpi.commdpi.com

Application of Green Chemistry Principles in Pyrazolone Synthesis

| Green Chemistry Principle | Application in Pyrazolone Synthesis | Benefits | Reference |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption | asianpubs.orgrsc.org |

| Prevention of Waste (Atom Economy) | Multicomponent reactions (MCRs) | High efficiency, minimal by-products | acs.org |

| Safer Solvents and Auxiliaries | Solvent-free reactions or use of water | Reduced environmental impact, simplified work-up | scielo.org.zaresearchgate.netmdpi.com |

| Catalysis | Catalyst-free reaction conditions | Avoids use of toxic or expensive catalysts, cleaner products | nih.govrsc.org |

Continuous Flow Chemistry for Enhanced Synthesis Efficiency

The synthesis of pyrazole derivatives, including 3-Pentyl-1H-pyrazol-5(4H)-one, has increasingly benefited from the adoption of continuous flow chemistry. This methodology presents a significant advancement over traditional batch processing by offering superior control over reaction parameters, leading to enhanced efficiency, improved safety, and greater scalability. researchgate.netscilit.com Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach is particularly advantageous for handling hazardous intermediates and for reactions requiring precise temperature and pressure control, ultimately accelerating the production of pyrazole cores for applications in agrochemicals and pharmaceuticals. nih.gov

Research has demonstrated the successful application of flow chemistry for the synthesis of various substituted pyrazoles. One transition metal-free process describes the synthesis of 3,5-disubstituted pyrazoles from terminal aryl alkynes and hydrazine derivatives. researchgate.netmdpi.com In this setup, ynones are generated in situ and subsequently cyclized to form the pyrazole ring with moderate to good yields and a total residence time of approximately 70 minutes. researchgate.netmdpi.com Another approach showcases a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination to produce 3,5-disubstituted pyrazoles from readily available starting materials. rsc.org

The efficiency of these flow processes is often highlighted by comparing them to conventional batch methods, which typically suffer from longer reaction times and less control over selectivity. mdpi.com

| Starting Materials | Reaction Type | Key Conditions | Product Type | Yield | Residence Time | Citation |

| Terminal Aryl Alkynes, Acyl Chlorides, Hydrazine Derivatives | Ynone formation followed by cyclization | Transition metal-free, n-BuLi, mild conditions | 3,5-disubstituted pyrazoles | 54-77% | ~70 min | researchgate.netmdpi.com |

| Fluorinated Amines, various alkynes | Diazoalkane formation and [3+2] cycloaddition | Telescoped synthesis, elevated temperatures | Highly functionalized fluorinated pyrazoles | 48-99% | 1-60 min | nih.gov |

| Anilines, Pentane-2,4-dione | Diazotization, reduction, cyclocondensation | 4-step telescoped process, in situ intermediate formation | Substituted pyrazoles | 51-76% | - | mdpi.com |

| Sydnones, Terminal Alkynes | Cycloaddition | Silica-supported copper catalyst | 1,4-disubstituted pyrazoles | 18-100% | 15-30 min | mdpi.comrsc.org |

This table summarizes data from various continuous flow syntheses of pyrazole analogues, demonstrating the range of conditions and outcomes achievable with this technology.

Control of Regioselectivity and Stereoselectivity in Pyrazolone Syntheses

The synthesis of substituted pyrazolones like 3-Pentyl-1H-pyrazol-5(4H)-one often requires precise control over the orientation of substituents (regioselectivity) and their spatial arrangement (stereoselectivity). The presence of two reactive nitrogen atoms in the hydrazine precursor and multiple reactive sites on the dicarbonyl component can lead to the formation of isomeric products, necessitating sophisticated control strategies. nih.govacs.org

Regioselectivity:

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different regioisomeric pyrazoles. Controlling the outcome is a significant challenge in pyrazole synthesis. acs.orgorganic-chemistry.org Several factors, including the solvent, catalyst, temperature, and even the use of microwave irradiation, can modulate the selectivity of these transformations. beilstein-journals.org

A key strategy for achieving high regioselectivity is the use of specialized solvents. For example, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org Another effective method involves the use of a "blocking group." An ester substituent at the C4 position of the pyrazole ring can direct C-H arylation to occur specifically at the C5 position; the blocking group can then be easily removed. academie-sciences.fr

Catalysts also play a crucial role. In the aza-Michael addition of pyrazoles to conjugated carbonyl alkynes, the presence or absence of silver carbonate (Ag₂CO₃) can switch the stereochemical outcome between (E) and (Z) isomers, while also ensuring high regioselectivity for N-vinylation. nih.gov

| Reaction Type | Key Control Factor | Outcome | Regioselectivity | Citation |

| Cyclocondensation of 1,3-diketone and methylhydrazine | Solvent (Ethanol vs. TFE/HFIP) | Use of fluorinated alcohols dramatically improves selectivity. | Significantly Increased | acs.org |

| Palladium-catalyzed C-H arylation | C4-ester blocking group | Arylation is directed to the C5 position. | High | academie-sciences.fr |

| Michael addition of pyrazoles to alkynes | Catalyst (Ag₂CO₃) | Switches between (E) and (Z) isomers. | Excellent | nih.gov |

| Multicomponent reaction of 5-aminopyrazoles | Microwave heating control | Selective formation of one pyrazolo[1,5-a]quinazoline isomer. | High | beilstein-journals.org |

This table illustrates various methods for controlling regioselectivity in the synthesis of pyrazole and pyrazolone derivatives.

Stereoselectivity:

For pyrazolones that can exist as chiral molecules, controlling the stereochemistry is paramount. This is typically achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to form one enantiomer or diastereomer preferentially over the others.

Recent advancements have focused on organocatalytic methods. For example, isothiourea has been used as a catalyst in a multicomponent cascade reaction to produce chiral pyrazolone-derived β-amino acid esters and β-lactams with excellent stereoselectivity. acs.orgnih.gov This method efficiently overcomes competitive side reactions to deliver products in high yields with outstanding diastereomeric ratios (>20:1 dr) and enantiomeric excesses (99% ee). acs.org

Similarly, N-Heterocyclic Carbenes (NHCs) have been employed in light-induced asymmetric [4+2] cycloadditions. This protocol allows for the synthesis of chiral pyrano[2,3-c]pyrazolone derivatives, which contain both tertiary and quaternary stereocenters, in good yields and with high enantio- and diastereoselectivities. rsc.org Another approach involves the nucleophilic vinylic substitution of pyrazol-3-ones onto isatin-derived nitroalkenes, where the substitution pattern on the pyrazolone ring dictates the formation of either the E or Z isomer with high selectivity. scispace.com

| Reaction Type | Catalyst/Method | Product Type | Selectivity Achieved | Citation |

| Multicomponent Cascade Reaction | Isothiourea | Chiral pyrazolone-derived β-amino acid esters | >20:1 dr, 99% ee | acs.orgnih.gov |

| Asymmetric [4+2] Cycloaddition | Light-induced N-Heterocyclic Carbene (NHC) | Chiral pyrano[2,3-c]pyrazolones | up to 95% ee, >20:1 dr | rsc.org |

| Nucleophilic Vinylic Substitution | Base (Et₃N), substituent pattern control | (E)- or (Z)-3-alkenyl-2-oxindoles bearing a pyrazolone | >20:1 E:Z or >1:20 E:Z ratio | scispace.com |

This table presents examples of stereoselective syntheses of complex pyrazolone analogues, highlighting the high levels of control achievable.

Reactivity and Mechanistic Transformations of 3 Pentyl 1h Pyrazol 5 4h One

Tautomerism Studies in Pyrazolone (B3327878) Systems: Keto-Enol and Imine-Enamine Equilibria

Pyrazolone derivatives, including 3-Pentyl-1H-pyrazol-5(4H)-one, are known to exist as a mixture of tautomeric forms. The equilibrium between these forms is a critical factor in determining their chemical reactivity, and it can be influenced by the solvent, pH, temperature, and the nature of substituents on the ring. researchgate.net For a 3-alkyl-1H-pyrazol-5(4H)-one, three primary tautomers are considered: the CH form (keto), the OH form (enol), and the NH form (imine). researchgate.netresearchgate.net

Keto-Enol Tautomerism (CH/OH Forms): The most significant equilibrium is typically between the keto form (3-Pentyl-1H-pyrazol-5(4H)-one) and the enol form (3-Pentyl-1H-pyrazol-5-ol). In the keto form, the C-4 position is an active methylene (B1212753) group, making it susceptible to reactions with electrophiles. In the enol form, the system is aromatic, possessing a hydroxyl group at C-5 which can react with electrophiles or participate in hydrogen bonding. nih.gov Studies on related 1-substituted pyrazolones have shown that the predominant form can vary; for instance, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists mainly as the OH-tautomer (1H-pyrazol-3-ol) in both the solid state and in solution. nih.gov The relative stability is often CH > NH > OH, though electron-donating groups at C-3 can shift the equilibrium toward the CH form. researchgate.net

The dynamic equilibrium between these tautomers means that 3-Pentyl-1H-pyrazol-5(4H)-one can react as a ketone, an enol, or an imine depending on the reaction conditions and the reagent used.

| Tautomeric Form | Systematic Name | Key Structural Feature | Primary Reactive Site |

|---|---|---|---|

| CH (Keto) | 3-Pentyl-1H-pyrazol-5(4H)-one | Active Methylene (C-4) | Nucleophilic C-4 |

| OH (Enol) | 3-Pentyl-1H-pyrazol-5-ol | Aromatic Ring, Hydroxyl (C-5) | Nucleophilic N-1, O-alkylation/acylation |

| NH (Imine) | 5-Pentyl-1,2-dihydro-3H-pyrazol-3-one | Exocyclic C=N bond | Nucleophilic N-2 |

Electrophilic and Nucleophilic Reaction Pathways of the Pyrazolone Core

The pyrazolone ring possesses both nucleophilic and electrophilic centers, allowing for a diverse range of reactions. The electron-rich nature of the ring system generally favors electrophilic substitution, while the presence of electronegative nitrogen atoms can facilitate nucleophilic attack at specific positions. researchgate.net

The C-4 position of the keto tautomer of 3-Pentyl-1H-pyrazol-5(4H)-one is an active methylene group, flanked by a carbonyl group and a C=N bond, which makes its protons acidic and the carbon atom highly nucleophilic. This site is the primary center for condensation, alkylation, and addition reactions. researchgate.netrjpbcs.com

Condensation Reactions: The C-4 position readily reacts with aldehydes and ketones in the presence of a base catalyst (like piperidine) to form 4-arylidene or 4-alkylidene derivatives. rjpbcs.com This reactivity is a cornerstone of pyrazolone chemistry, used to synthesize a wide array of functionalized molecules.

Michael Addition: As a potent nucleophile, the C-4 carbanion can participate in Michael additions to α,β-unsaturated compounds, such as nitroalkenes or divinyl ketones, leading to the formation of new C-C bonds and more complex structures. rwth-aachen.de

Diazo Coupling: The active methylene group can couple with diazonium salts to yield azo dyes, a classic reaction for pyrazolones. researchgate.net

Acylation and Alkylation: The C-4 position can be acylated or alkylated under appropriate conditions, further expanding the synthetic utility of the pyrazolone core. researchgate.net

The pyrazolone ring contains two nitrogen atoms, a pyrrole-like NH at the N-1 position and a pyridine-like N at the N-2 position. researchgate.net The N-1 nitrogen, being part of an amide-like system, is readily deprotonated by a base, creating a potent nucleophile for subsequent reactions. pharmaguideline.com

N-Alkylation: The –NH group at the N-1 position can be easily alkylated using reagents like alkyl halides, diazomethane, or dimethyl sulfate. pharmaguideline.com This allows for the introduction of various substituents at this position, significantly modifying the molecule's properties.

N-Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acyl derivatives.

N-Arylation: While less common than alkylation, N-arylation can be achieved through cross-coupling reactions, providing access to N-arylpyrazolone derivatives.

Mannich Reaction: The N-1 position can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to introduce aminomethyl groups.

The regioselectivity of N-functionalization can sometimes be an issue, as reactions can potentially occur at the N-2 position or even at the exocyclic oxygen (O-alkylation) of the enol tautomer. However, N-1 functionalization is often the predominant pathway. researchgate.net

Ring Transformation and Annulation Reactions of Pyrazolone Derivatives

Pyrazolone derivatives serve as versatile building blocks for the synthesis of more complex fused heterocyclic systems through ring transformation and annulation reactions. These reactions leverage the multiple reactive sites within the pyrazolone core to construct new rings.

The pyrazole (B372694) ring, while generally stable, can undergo rearrangement under specific conditions, particularly photochemical stimulation. Irradiation can lead to the formation of transient, high-energy intermediates like nitrenes, which can initiate a cascade of reactions. nih.govmdpi.com

For example, studies on related azidopyrazoles have shown that the transient formation of a nitrene moiety can lead to a complex sequence of ring-opening and recyclization steps. nih.govmdpi.com This process can result in unexpected molecular rearrangements, such as the formal oxidative C-H functionalization of a methyl group to an acetoxymethyl group, with the nitrene itself being reduced to an amine without any external oxidants or reductants. nih.gov While not specific to 3-Pentyl-1H-pyrazol-5(4H)-one, these findings highlight the potential for complex photochemical transformations within the pyrazole framework. acs.orgacs.org

The pyrazolone ring can participate in cycloaddition reactions, acting as a precursor for the synthesis of bicyclic and polycyclic heterocyclic compounds. These reactions often involve the C-4 and C-5 positions or derivatives thereof.

[3+2] Cycloaddition: Pyrazolone-derived intermediates can undergo [3+2] cycloaddition reactions. For instance, pyrazolone-derived Morita-Baylis-Hillman (MBH) carbonates can react with arynes in a Lewis base-catalyzed process to form indene-fused spiropyrazolones. acs.org Nitrile imines, generated in situ, can also undergo 1,3-dipolar cycloaddition with alkenes or alkynes to yield pyrazole and pyrazoline derivatives. rsc.org

Annulation to form Pyrano[2,3-c]pyrazoles: A common and synthetically valuable reaction involves the condensation of a pyrazolone with a suitable three-carbon electrophile. For example, a multicomponent reaction between a β-ketoester (to form the pyrazolone in situ), an aldehyde, and malononitrile (B47326) results in the formation of a pyrano[2,3-c]pyrazole system. nih.govbeilstein-journals.org This reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition of the pyrazolone's C-4 atom and subsequent cyclization. nih.gov

| Reaction Type | Reactants | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Pyrazolone, Aromatic Aldehyde | 4-Arylidene Pyrazolone | Functionalized Alkene | rjpbcs.com |

| Michael Addition | Pyrazolone, Nitroalkene | C-4 Carbanion | 4-Substituted Pyrazolone | rwth-aachen.de |

| N-1 Alkylation | Pyrazolone, Alkyl Halide | N-1 Anion | 1-Alkyl-Pyrazolone | pharmaguideline.com |

| Pyrano-annulation | Pyrazolone, Aldehyde, Malononitrile | Michael Adduct | Pyrano[2,3-c]pyrazole | nih.govbeilstein-journals.org |

| [3+2] Spiroannulation | Pyrazolone MBH Carbonate, Aryne | Allylic Ylide | Indene-fused Spiropyrazolone | acs.org |

Coordination Chemistry and Catalytic Applications of Pyrazolone Derivatives

Design and Synthesis of Pyrazolone-Based Ligands

The foundation of designing effective pyrazolone-based catalysts lies in the strategic synthesis and modification of the ligand scaffold. The properties of the resulting metal complexes, and consequently their catalytic performance, are intrinsically linked to the structural and electronic characteristics of the pyrazolone (B3327878) ligand.

Ligand Design Principles and Structural Modifications for Catalytic Tuning

The design of pyrazolone-based ligands for catalysis is guided by principles that aim to modulate the steric and electronic environment around the coordinated metal center. The substituent at the 3-position of the pyrazolone ring, in this case, a pentyl group, plays a crucial role in influencing the solubility and steric bulk of the ligand. Modifications at other positions of the pyrazolone ring, such as the N1 and C4 positions, offer further avenues for tuning the ligand's properties.

Key Ligand Design Principles:

Steric Hindrance: The introduction of bulky substituents can create a specific coordination pocket around the metal center, influencing substrate selectivity and preventing catalyst deactivation pathways such as dimerization. The pentyl group at the 3-position provides a moderate level of steric hindrance.

Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazolone ring can alter the electron density at the metal center. This, in turn, affects the metal's reactivity and its ability to participate in key catalytic steps like oxidative addition and reductive elimination.

Chelation: Pyrazolone ligands can be readily functionalized to incorporate additional donor atoms, leading to the formation of bidentate or polydentate chelating ligands. This chelation enhances the stability of the metal complex. A common strategy is the introduction of functional groups at the C4 position to create ligands like Schiff bases, which can coordinate to a metal through both a nitrogen and an oxygen atom.

A prevalent method for synthesizing 3-alkyl-1H-pyrazol-5(4H)-ones is the Knorr pyrazole (B372694) synthesis . This reaction involves the condensation of a β-ketoester with a hydrazine (B178648). chemhelpasap.comslideshare.netresearchgate.netname-reaction.comresearchgate.net For the synthesis of 3-Pentyl-1H-pyrazol-5(4H)-one, the reaction would proceed between ethyl 3-oxo-octanoate and hydrazine hydrate.

Table 1: Knorr Synthesis of 3-Pentyl-1H-pyrazol-5(4H)-one

| Reactant 1 | Reactant 2 | Product |

| Ethyl 3-oxo-octanoate | Hydrazine hydrate | 3-Pentyl-1H-pyrazol-5(4H)-one |

The resulting 3-pentyl-1H-pyrazol-5(4H)-one can be further modified, for example, by reaction with various aldehydes and amines to form a diverse library of Schiff base ligands, expanding their coordination possibilities.

Coordination Modes and Metal-Ligand Interactions

Pyrazolone derivatives are versatile ligands capable of coordinating to metal ions in several ways. The specific coordination mode depends on the reaction conditions, the nature of the metal ion, and the substituents on the pyrazolone ring.

The most common coordination modes for pyrazolone-based ligands include:

Monodentate Coordination: The ligand can bind to a metal center through either the exocyclic oxygen atom or one of the nitrogen atoms of the pyrazole ring.

Bidentate Chelation: Functionalization, often at the C4 position, allows for the formation of a chelate ring. For instance, Schiff base derivatives of pyrazolones can coordinate in a bidentate fashion through the imine nitrogen and the pyrazolone oxygen. mdpi.com

Bridging Coordination: Pyrazolone ligands can bridge two metal centers, leading to the formation of polynuclear complexes.

The interaction between the metal and the ligand is typically a combination of sigma donation from the nitrogen and oxygen lone pairs to the metal and, in some cases, pi-backbonding from the metal to the ligand's pi-system. The nature of these interactions influences the stability and reactivity of the resulting metal complex. X-ray crystallography has been instrumental in elucidating the precise coordination geometries and bond parameters in these complexes. nih.govnih.govnih.gov

Role of Pyrazolone Complexes in Homogeneous Catalysis

Metal complexes of pyrazolone derivatives have emerged as effective catalysts in a variety of homogeneous catalytic reactions. The tunability of the ligand framework allows for the optimization of catalytic activity and selectivity for specific transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Heck Reaction)

Palladium complexes bearing pyrazolone-based ligands have shown promise in catalyzing carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura coupling reactions. rsc.orgresearchgate.netresearchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

In the context of the Heck reaction , a palladium(0) catalyst couples an unsaturated halide with an alkene. researchgate.netbeilstein-journals.orgnih.gov Pyrazolone-based ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, which include oxidative addition, migratory insertion, and reductive elimination. While specific examples utilizing 3-pentyl-1H-pyrazol-5(4H)-one are not extensively reported, related pyrazole and pyrazolone-ligated palladium complexes have demonstrated good catalytic activity. researchgate.netacs.org

Table 2: Representative Heck Reaction Catalyzed by a Palladium-Pyrazolone Complex

| Aryl Halide | Alkene | Catalyst | Product | Yield (%) |

| Iodobenzene | Methyl acrylate | Pd(II)-Schiff Base Complex | Methyl cinnamate | up to 100 |

Data is illustrative and based on similar pyrazolone systems. researchgate.net

Similarly, in the Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, palladium-pyrazolone complexes can act as efficient catalysts. rsc.orgresearchgate.netacs.orgyoutube.com The ligand's role is to promote the transmetalation and reductive elimination steps of the catalytic cycle.

Oxidation Reactions Mediated by Pyrazolone-Metal Catalysts

Pyrazolone-metal complexes, particularly those of molybdenum and copper, have been extensively investigated as catalysts for various oxidation reactions. rsc.orgcore.ac.ukbohrium.comnih.govmdpi.com These reactions are crucial in both laboratory and industrial settings for the synthesis of valuable oxygenated organic compounds.

Molybdenum(VI) complexes with pyrazolone-based ligands are effective catalysts for the epoxidation of olefins . doi.orgmdpi.commdpi.com The pyrazolone ligand can modulate the reactivity of the molybdenum center, facilitating the transfer of an oxygen atom from an oxidant, such as hydrogen peroxide or an alkyl hydroperoxide, to the double bond of the olefin.

Copper complexes incorporating pyrazolone ligands have been shown to catalyze the oxidation of alcohols to aldehydes and ketones. rsc.orgcore.ac.ukmdpi.com The catalytic cycle often involves the formation of a copper-alkoxide intermediate, followed by a hydrogen abstraction step. The electronic properties of the pyrazolone ligand can influence the efficiency of this process.

Table 3: Catalytic Oxidation of Benzyl Alcohol using a Copper-Pyrazolone System

| Substrate | Catalyst | Oxidant | Product | Conversion (%) |

| Benzyl Alcohol | Cu(II)-Pyrazolone Complex | O₂ | Benzaldehyde (B42025) | High |

Data is illustrative and based on related pyrazole-pyridine ligand systems. rsc.org

Ring-Opening Polymerization Catalysis

The application of metal complexes in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, is a significant area of research for the production of biodegradable polymers. nih.govscielo.org.zanih.govresearchgate.netd-nb.inforsc.orguq.edu.aursc.orgfrontiersin.org While the use of 3-pentyl-1H-pyrazol-5(4H)-one complexes in this specific context is not widely documented, related pyrazole-based ligands have been successfully employed in ROP.

Copper(II) and Zinc(II) complexes with pyrazolyl-containing ligands have been shown to initiate the ROP of lactide and ε-caprolactone. nih.govscielo.org.za The proposed mechanism often involves a coordination-insertion pathway, where the cyclic ester coordinates to the metal center and is subsequently attacked by a nucleophile, leading to ring opening and polymer chain growth. The steric and electronic properties of the pyrazole ligand can influence the rate of polymerization and the properties of the resulting polymer, such as its molecular weight and stereochemistry.

Table 4: Ring-Opening Polymerization of ε-Caprolactone with a Pyrazolyl-Copper Catalyst

| Monomer | Initiator/Catalyst | Polymer | Mn ( g/mol ) | PDI |

| ε-Caprolactone | (Pyrazol-1-yl)copper(II) carboxylate | Polycaprolactone | ~858 | ~2.16 |

Data is from a study using a (pyrazol-1-yl)copper(II) carboxylate complex. nih.gov

Mechanistic Insights into Metal-Ligand Cooperative Catalysis

The catalytic efficacy of metal complexes derived from pyrazolone ligands is often enhanced through a phenomenon known as metal-ligand cooperation. This synergistic interaction involves the active participation of both the metal center and the pyrazolone ligand in the catalytic cycle, going beyond the traditional role of the ligand as a passive scaffold. Protic pyrazoles and their pyrazolone tautomers are considered non-innocent ligands due to the presence of a proton-responsive N-H group in the second coordination sphere nih.gov.

The mechanism of cooperation hinges on the acidic nature of this N-H proton. During a catalytic reaction, the pyrazolone ligand can undergo deprotonation at the β-NH site, transforming it into a pyrazolate anion nih.gov. This change has a significant electronic impact, turning the ligand into a stronger σ-donor, which in turn increases the electron density at the metal center nih.gov. This modulation of the metal's electronic properties is crucial for various catalytic steps, such as substrate activation and product release.

Theoretical and experimental studies on pincer-type bis(1H-pyrazol-3-yl)pyridine complexes have provided significant insights into these cooperative mechanisms nih.gov. For instance, in transfer hydrogenation reactions, the N-H group can act as a proton shuttle. Theoretical calculations suggest that catalytic cycles may involve outer-sphere hydrogen transfer from a hydrido–pyrazole intermediate to the substrate nih.gov. Furthermore, the pyrazolate form is implicated in the heterolytic cleavage of dihydrogen nih.gov.

The cooperation is not limited to proton transfer. The ligand's structure can also facilitate substrate recognition and activation through hydrogen bonding and other electrostatic interactions at the β-position nih.gov. In some high-valent iron complexes, for example, a pyrazole N-H group promotes the heterolytic N–N bond cleavage of a coordinated hydrazine molecule via a hydrogen bond nih.gov. This direct involvement of the ligand framework in bond-breaking and bond-forming events is a hallmark of metal-ligand cooperative catalysis. The reversible nature of the ligand's protonation state allows the catalytic system to adapt to the requirements of different stages of the reaction, highlighting the sophisticated role of pyrazolone-type ligands in modern catalyst design nih.gov.

Immobilization of Pyrazolone Catalysts for Heterogeneous Applications

While homogeneous pyrazolone-based catalysts offer high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To overcome these limitations, significant research has focused on the immobilization of these catalysts onto solid supports, converting them into more practical heterogeneous systems nih.govrsc.org. These heterogenized catalysts combine the high efficiency of their homogeneous counterparts with the benefits of easy separation, enhanced stability, and recyclability nih.govresearchgate.netnih.gov.

Common Support Materials and Applications:

Zeolites: The well-defined porous structure of zeolites, such as Zeolite-Y, makes them excellent supports for entrapping pyrazolone complexes. Transition metal complexes with pyrazolone-based Schiff base ligands have been immobilized within the super cages of Zeolite-Y using a flexible ligand method researchgate.net. These materials have proven to be effective and reusable catalysts for oxidation reactions, such as the selective oxidation of styrene (B11656) to benzaldehyde researchgate.net.

Clays: Layered materials like Na-montmorillonite (Na-MMT) have been used to intercalate pyrazolone-based oxalamide metal complexes nih.gov. This method involves exchanging the sodium ions in the clay with the desired metal ions, followed by complexation with the pyrazolone ligand. The resulting heterogeneous catalysts have been successfully applied in the liquid-phase oxidation of phenol (B47542) to catechol using hydrogen peroxide as an oxidant nih.gov.

Metal Oxides and Nanoparticles: Hydrous zirconia has been used as a support for an oxovanadium(IV) complex with a pyrazolone ligand, creating a robust catalyst for the solvent-free oxidation of styrene acs.org. Another advanced strategy involves anchoring complexes onto magnetic nanoparticles, such as silica-coated iron oxide (Fe₃O₄@SiO₂). This approach allows for extremely simple catalyst recovery from the reaction mixture using an external magnet. Molybdenum complexes immobilized in this manner have been used for the oxidation of olefins and were reused multiple times without significant loss of activity researchgate.net.

The performance of these immobilized catalysts is often comparable to their homogeneous analogs, with the added advantage of operational simplicity. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy-Dispersive X-ray Spectroscopy (EDX) are crucial for confirming the successful immobilization and structural integrity of the catalyst nih.govnih.gov. The reusability of these catalysts is a key metric of their practical utility; many systems can be recycled for three to seven cycles with minimal to no loss in catalytic activity researchgate.netacs.org.

Table 1: Examples of Immobilized Pyrazolone Catalysts and Their Applications

| Catalyst System | Support Material | Catalytic Application | Key Findings |

|---|---|---|---|

| Mn(II), Zn(II), Sn(II) pyrazolone-based oxalamide complexes | Na-montmorillonite (Clay) | Liquid-phase oxidation of phenol | Major product was catechol; catalyst is easily separated and reusable. nih.gov |

| VO(IV), Co(II) pyrazolone Schiff base complexes | Zeolite-Y | Oxidation of styrene | Good conversion (87%) and high selectivity (90%) for benzaldehyde; recyclable. researchgate.net |

| Oxovanadium(IV) pyrazolone complex | Hydrous Zirconia | Solvent-free oxidation of styrene | Catalyst was reused three times without significant loss in activity. acs.org |

| Molybdenum pyrazolone complex | Fe₃O₄@SiO₂ (Magnetic Nanoparticles) | Oxidation of olefins | Catalyst recovered using a magnet and reused up to seven times. researchgate.net |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-Pentyl-1H-pyrazol-5(4H)-one |

| Benzaldehyde |

| Catechol |

| Hydrogen Peroxide |

| Na-montmorillonite |

| Phenol |

| Styrene |

| Zeolite-Y |

| Zirconia |

| Iron(II) |

| Iron(III) |

| Iron(IV) |

| Hydrazine |

| 2,6-bis(1H-pyrazol-3-yl)pyridine |

| Molybdenum |

| Vanadium(IV) |

| Manganese(II) |

| Zinc(II) |

| Tin(II) |

| Cobalt(II) |

| Iron Oxide (Fe₃O₄) |

Computational and Theoretical Investigations of 3 Pentyl 1h Pyrazol 5 4h One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of pyrazolone (B3327878) derivatives. While specific studies on 3-Pentyl-1H-pyrazol-5(4H)-one are not extensively available in the reviewed literature, findings from studies on closely related analogs such as pyrazol-5-one and 3-methyl-pyrazol-5-one can provide valuable insights. jocpr.com

DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully employed to determine the geometry parameters, total energies, and electronic properties of pyrazolone cores. jocpr.com These studies indicate that the pyrazolone ring is essentially planar. jocpr.com For 3-Pentyl-1H-pyrazol-5(4H)-one, it is expected that the pyrazolone ring maintains this planarity, with the pentyl group introducing conformational flexibility.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a larger gap implying higher stability. In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, suggesting high electronic stability and low reactivity. nih.gov Similar calculations for 3-Pentyl-1H-pyrazol-5(4H)-one would be necessary to determine its specific electronic characteristics.

Substituents on the pyrazolone ring are known to influence its electronic properties. For instance, methyl and phenyl substituents have been shown to affect the vibrational frequencies of the N-H and C=O bonds, indicating a change in the electronic distribution within the molecule. jocpr.com The pentyl group at the C3 position is an electron-donating group, which would be expected to influence the electron density and reactivity of the pyrazolone ring.

Table 1: Calculated Electronic Properties of Pyrazolone Derivatives (Analogous Compounds)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazol-5-one | B3LYP/6-31G(d) | Data not specified | Data not specified | Data not specified |

| 3-Methyl-pyrazol-5-one | B3LYP/6-31G(d) | Data not specified | Data not specified | Data not specified |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | Data not specified | Data not specified | 4.458 |

Note: Specific HOMO and LUMO energy values for pyrazol-5-one and 3-methyl-pyrazol-5-one were not provided in the source material. The data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid is included for illustrative purposes.

Mechanistic Studies of Pyrazolone Reactions via Computational Modeling

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving pyrazolone derivatives. These studies can help in understanding reaction pathways, identifying transition states, and predicting the feasibility of different reaction outcomes.

One of the key aspects of pyrazolone chemistry is its tautomerism. Pyrazolones can exist in different tautomeric forms (CH, NH, and OH), and their relative stability can be influenced by substituents and the solvent environment. researchgate.net Computational methods are frequently used to investigate the relative stabilities of these tautomers. For 3-methyl-5-pyrazolone, DFT studies have shown that the keto form (5PYR-1 tautomer) is the predominant species for the isolated molecule and in solvents of low polarity.

The reaction mechanisms of pyrazolones with various reagents have also been investigated computationally. For example, the formation of 4-dicyanomethylene-2-pyrazoline-5-one derivatives has been proposed to proceed through a mechanism where water activates the nitrile group via hydrogen bonding, and a catalyst like imidazole (B134444) activates the nucleophilic pyrazolone by proton abstraction. nih.govacs.org Similarly, the reaction of certain pyrazolone derivatives with ammonia (B1221849) has been suggested to involve a nucleophilic ring opening of an oxirane intermediate, followed by hydrolysis and air oxidation. nih.govacs.org

These computational studies provide a detailed picture of the reaction coordinates and the energetics of different pathways, which is often difficult to obtain through experimental means alone. For 3-Pentyl-1H-pyrazol-5(4H)-one, similar computational approaches could be used to predict its reactivity and the mechanisms of its reactions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are highly effective in predicting spectroscopic parameters such as IR and NMR spectra. These predictions can aid in the identification and characterization of newly synthesized compounds and can help in the interpretation of experimental spectra.

DFT calculations at the B3LYP/6-31G(d) level have been used to determine the vibrational frequencies of pyrazol-5-one and its 3-methyl and 1-phenyl-3-methyl derivatives. jocpr.com The calculated vibrational frequencies generally show good agreement with experimental data. jocpr.com For instance, the characteristic N-H and C=O stretching frequencies are sensitive to substitution on the pyrazolone ring. jocpr.com For 3-Pentyl-1H-pyrazol-5(4H)-one, theoretical calculations could predict its characteristic IR absorption bands.

Similarly, NMR chemical shifts can be predicted using computational methods like the GIAO (Gauge-Including Atomic Orbital) method. nih.gov Theoretical NMR spectra have been successfully used to study the tautomerism of pyrazolones. researchgate.net For 3-Pentyl-1H-pyrazol-5(4H)-one, predicted ¹H and ¹³C NMR spectra would be invaluable for its structural confirmation.

Table 2: Predicted Spectroscopic Data for Analogous Pyrazolone Derivatives

| Compound | Method | Predicted IR (cm⁻¹) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyrazol-5-one | B3LYP/6-31G(d) | N-H and C=O frequencies calculated | Chemical shifts calculated by TNDO method | Chemical shifts calculated by TNDO method |

| 3-Methyl-pyrazol-5-one | B3LYP/6-31G(d) | N-H and C=O frequencies calculated | Data not specified | Data not specified |

Advanced Spectroscopic and Analytical Characterization of 3 Pentyl 1h Pyrazol 5 4h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Pentyl-1H-pyrazol-5(4H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the protons of the pentyl group exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, and multiplets for the methylene (B1212753) (CH₂) groups. The protons on the pyrazolone (B3327878) ring itself have distinct chemical shifts. For instance, the CH₂ group within the ring would appear as a singlet. The N-H protons can present as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the pyrazolone ring is particularly noteworthy, appearing significantly downfield.

Advanced 2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of proton and carbon signals. HSQC correlates directly bonded C-H pairs, while HMBC reveals long-range (2-3 bond) C-H correlations, helping to piece together the complete molecular structure unifi.it. Solid-State NMR can provide further insights into the compound's structure and polymorphism in the solid phase.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Pentyl-1H-pyrazol-5(4H)-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazolone C=O | - | ~170-180 |

| Pyrazolone C=N | - | ~140-150 |

| Pyrazolone CH₂ | ~3.0-3.5 (s) | ~40-50 |

| Pentyl CH₂ (alpha) | ~2.2-2.6 (t) | ~30-35 |

| Pentyl CH₂ (beta) | ~1.5-1.8 (m) | ~25-30 |

| Pentyl CH₂ (gamma) | ~1.2-1.4 (m) | ~22-25 |

| Pentyl CH₂ (delta) | ~1.2-1.4 (m) | ~22-25 |

| Pentyl CH₃ | ~0.8-1.0 (t) | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized 3-Pentyl-1H-pyrazol-5(4H)-one derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a unique molecular formula.

For the parent compound, 3-Pentyl-1H-pyrazol-5(4H)-one, the exact mass can be calculated and compared to the experimental value obtained from the HRMS analysis. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions for analysis acs.org. The resulting data, often presented as a molecular ion peak [M+H]⁺ or [M-H]⁻, provides strong evidence for the compound's identity and corroborates data from other analytical methods like NMR nih.govrjpbcs.com.

Table 2: HRMS Data for 3-Pentyl-1H-pyrazol-5(4H)-one

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O |

| Theoretical Exact Mass | 154.11061 Da |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within 3-Pentyl-1H-pyrazol-5(4H)-one derivatives.

The IR spectrum of a pyrazolone derivative is characterized by several key absorption bands. A strong, prominent peak corresponding to the carbonyl (C=O) group stretch is typically observed in the region of 1650-1710 cm⁻¹ nih.govmdpi.com. The C=N stretching vibration of the pyrazole (B372694) ring appears around 1590-1600 cm⁻¹ nih.gov. The N-H stretching vibration gives rise to a broad band, usually in the 3100-3400 cm⁻¹ range. The aliphatic C-H stretching of the pentyl group is observed just below 3000 cm⁻¹ nih.govderpharmachemica.com.

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. Together, these techniques allow for a comprehensive vibrational analysis of the molecule's structure elsevierpure.comasrjetsjournal.org.

Table 3: Characteristic IR Absorption Bands for 3-Pentyl-1H-pyrazol-5(4H)-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100-3400 (broad) |

| C-H (Pentyl) | Stretch | 2850-2960 |

| C=O (Carbonyl) | Stretch | 1650-1710 (strong) |

| C=N (Pyrazole) | Stretch | 1590-1600 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of 3-Pentyl-1H-pyrazol-5(4H)-one that can be grown as suitable single crystals, this method provides definitive structural proof.

The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS nih.gov. It also reveals the molecule's conformation and configuration. Furthermore, X-ray diffraction elucidates the crystal packing, showing intermolecular interactions such as hydrogen bonding, which often involves the N-H and C=O groups of the pyrazolone ring, leading to the formation of dimers or extended networks nih.gov. Such studies on related pyrazolone structures have confirmed the planarity of the pyrazole ring and the orientation of substituent groups nih.govresearchgate.net.

Table 4: Illustrative Crystallographic Parameters for a Pyrazolone Derivative

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Key Bond Lengths | C=O, C=N, N-N, C-C |

| Key Bond Angles | Angles within the pyrazolone ring |

| Intermolecular Interactions | Hydrogen bonding (e.g., N-H···O) |

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of 3-Pentyl-1H-pyrazol-5(4H)-one derivatives.

High-Performance Liquid Chromatography (HPLC) is widely used for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, the compound of interest can be separated from starting materials, by-products, and other impurities. A detector, such as a UV-Vis spectrophotometer, quantifies the relative amounts of each component, allowing for accurate purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying components in a mixture, as it provides both the retention time and the mass-to-charge ratio for each separated compound acs.orgnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable derivatives. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer, which aids in the identification of unknown components in a mixture mdpi.comtandfonline.com.

Structure Property Relationships and Non Biological Applications of 3 Pentyl 1h Pyrazol 5 4h One Derivatives

Correlation of Structural Modifications with Chemical Reactivity and Stability

The reactivity and stability of 3-Pentyl-1H-pyrazol-5(4H)-one are intrinsically linked to its molecular structure, particularly the pyrazolone (B3327878) core and the nature of its substituents. Pyrazolones can exist in several tautomeric forms, including CH, OH, and NH forms, due to proton mobility. The equilibrium between these tautomers is influenced by the solvent, pH, and the electronic nature of the substituents. For derivatives of 3-Pentyl-1H-pyrazol-5(4H)-one, the electron-donating nature of the pentyl group at the C-3 position can influence the electron density of the ring system, thereby affecting the stability of the different tautomers.

The pyrazolone ring exhibits multiple reactive sites, making it a valuable synthon for a variety of chemical transformations. researchgate.net Key reactions include:

Electrophilic Substitution: The C-4 position is particularly susceptible to electrophilic attack, a common pathway for functionalization. researchgate.net

Condensation Reactions: The active methylene (B1212753) group at C-4 can react with aldehydes and ketones to form arylidene or alkylidene derivatives. evitachem.com

Coupling Reactions: Diazonium salts can couple at the C-4 position to produce azo dyes, a reaction central to their use in pigment chemistry. primachemicals.comnih.gov

Structural modifications, such as the introduction of different substituents at the N-1, C-3, and C-4 positions, profoundly impact the compound's reactivity and stability. The pentyl group at C-3, being a flexible alkyl chain, enhances the lipophilicity of the molecule compared to smaller alkyl groups like methyl. This increased lipophilicity can affect solubility in organic solvents and influence reaction kinetics in non-polar media. The stability of the pyrazolone core can be enhanced by N-alkylation or N-arylation, which can lock the molecule into a specific tautomeric form. wikipedia.org

| Structural Modification | Effect on Reactivity/Stability | Reference Compound Example |

| N-1 Substitution (e.g., Phenyl group) | Stabilizes the 3-pyrazolone isomer; influences electronic properties and steric hindrance around the nitrogen atoms. | 1-Phenyl-3-methyl-5-pyrazolone |

| C-3 Substitution (e.g., Pentyl group) | Increases lipophilicity and steric bulk; provides a slight electron-donating effect to the ring. | 3-Pentyl-1H-pyrazol-5(4H)-one |

| C-4 Functionalization (e.g., Azo group) | Introduces chromophoric properties; activates the ring for further reactions. | Tartrazine |

Structure-Property Relationships in Catalytic Performance

Pyrazolone derivatives are effective ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. nih.govresearchgate.net These metal complexes often exhibit significant catalytic activity.

The catalytic performance of a metal complex is highly dependent on the electronic and steric environment provided by its ligands. For catalysts incorporating 3-Pentyl-1H-pyrazol-5(4H)-one derivatives as ligands, the pentyl group plays a crucial role.

Electronic Effects: The pentyl group is weakly electron-donating through an inductive effect. This can increase the electron density on the coordinating atoms of the pyrazolone ring (typically the exocyclic oxygen and a ring nitrogen), enhancing the ligand's ability to donate electron density to the metal center. This modification of the metal's electronic state can influence its reactivity and catalytic turnover frequency.

Steric Effects: The steric bulk of the pentyl group can create a specific pocket around the metal's active site. This can enhance selectivity by directing the approach of substrates, favoring certain reaction pathways over others (e.g., enantioselectivity in asymmetric catalysis). researchgate.net

Modifications to other parts of the pyrazolone ring, such as introducing bulky or electron-withdrawing/donating groups at the N-1 position, can further tune the catalyst's properties. For instance, a bulky N-1 substituent combined with the C-3 pentyl group can create a highly crowded coordination sphere, which may be advantageous for reactions requiring high stereocontrol.

The versatility of pyrazolone chemistry allows for systematic modifications to design ligands with tailored catalytic properties. Strategies include:

Varying Alkyl Chain Length at C-3: Replacing the pentyl group with shorter or longer alkyl chains can modulate the ligand's lipophilicity and steric profile, allowing for fine-tuning of catalyst solubility and selectivity.

Introducing Chiral Centers: Incorporating chirality into the ligand, either on the pentyl chain or at the N-1 position, is a key strategy for developing catalysts for asymmetric synthesis.

Creating Bidentate or Polydentate Ligands: Linking two or more pyrazolone units together or attaching other coordinating groups to the pyrazolone scaffold can create multidentate ligands. These ligands form more stable metal complexes and offer greater control over the metal's coordination geometry, which is critical for catalytic performance.

Applications in Functional Materials Science

The unique chemical and photophysical properties of pyrazolone derivatives make them valuable components in the design of functional materials. Metal complexes of pyrazolones, particularly with rare earth elements, have been investigated for their interesting photophysical properties, such as luminescence. nih.govresearchgate.net The specific substituents on the pyrazolone ring influence the ligand field around the metal ion, which in turn affects the energy levels and the efficiency of light emission. The pentyl group in 3-Pentyl-1H-pyrazol-5(4H)-one derivatives can enhance the solubility of these complexes in organic matrices, facilitating their incorporation into devices like organic light-emitting diodes (OLEDs).

Furthermore, pyrazolone derivatives are used as additives or surface modifiers for pigments. google.com They can control the crystal growth and rheological properties of pigment compositions, improving their performance in inks, paints, and plastics. google.com

Pyrazolone Derivatives as Chelating Agents for Metal Ion Complexation, Extraction, and Separation

Pyrazolone derivatives are well-established chelating agents for the extraction and separation of metal ions. nih.govresearchgate.netresearchgate.net The keto-enol tautomerism of the pyrazolone ring allows for the deprotonation of the enol form, creating an anionic bidentate ligand that can coordinate to a metal ion through the oxygen and a nitrogen atom.

The 1-phenyl-3-methyl-4-acyl-pyrazol-5-ones are a particularly studied class of extractants. The efficiency and selectivity of metal ion extraction are governed by several factors:

Acidity of the Chelating Agent (pKa): A lower pKa facilitates extraction at a lower pH.

Lipophilicity of the Ligand and Complex: Higher lipophilicity, which increases the distribution coefficient between the organic and aqueous phases, leads to better extraction efficiency. The pentyl group in 3-Pentyl-1H-pyrazol-5(4H)-one significantly increases its lipophilic character compared to methyl-substituted analogs, making it a potentially more effective extractant in certain solvent systems.

Stability of the Metal Chelate: The intrinsic stability of the formed metal-ligand complex is crucial for effective extraction.

The table below shows the pH of 50% extraction (pH₅₀) for various metal ions using different 4-acyl-1-phenyl-3-methyl-pyrazolone-5 derivatives, illustrating the effect of the acyl chain length on extraction. scispace.com

| Metal Ion | 4-Butyryl- (pH₅₀) | 4-Capronyl- (pH₅₀) |

| Cu²⁺ | 1.40 | 1.35 |

| Ni²⁺ | 2.50 | 2.45 |

| Co²⁺ | 2.75 | 2.70 |

| Zn²⁺ | 2.80 | 2.75 |

| Cd²⁺ | 3.50 | 3.45 |

| Mn²⁺ | 4.05 | 4.00 |

| Ca²⁺ | 5.40 | 5.25 |

| Data from investigations in a chloroform-water system. scispace.com |

The trend shows that increasing the alkyl chain length (from butyryl to capronyl) slightly lowers the pH₅₀, indicating a modest improvement in extraction efficiency due to increased lipophilicity. scispace.com A similar or more pronounced effect would be anticipated for derivatives of 3-Pentyl-1H-pyrazol-5(4H)-one, where the C-3 pentyl group provides substantial lipophilicity.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Synthetic Pathways

The classical Knorr synthesis of pyrazolones, involving the condensation of β-ketoesters with hydrazines, has been a cornerstone for over a century. wikipedia.org However, the future of pyrazolone (B3327878) synthesis lies in the development of more sustainable, efficient, and versatile methodologies. Emerging research is focusing on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. The development of novel MCRs for the synthesis of highly substituted and functionally diverse pyrazolone derivatives is a promising avenue. For instance, a one-pot, three-component synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals has been achieved by refluxing a mixture of heterocyclic ketene aminals, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free and catalyst-free conditions, demonstrating an environmentally benign and efficient protocol. rsc.org

Catalyst-Free and Solvent-Free Conditions: In line with the principles of green chemistry, future synthetic strategies will increasingly focus on minimizing waste and energy consumption. Research into catalyst-free and solvent-free reaction conditions for pyrazolone synthesis is gaining traction, offering environmentally friendly alternatives to traditional methods. rsc.org

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrazolones can offer enhanced control over reaction parameters, improved safety, and facile scalability. This technology is expected to play a crucial role in the industrial production of pyrazolone-based compounds.

Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis can enable novel bond formations and functionalizations on the pyrazolone core under mild reaction conditions. This approach opens up new possibilities for accessing previously inaccessible pyrazolone derivatives.

| Synthetic Approach | Key Advantages | Representative Example |

| Multicomponent Reactions | High atom economy, operational simplicity, diversity of products | Three-component synthesis of pyrazole-thiobarbituric acid derivatives mdpi.com |

| Catalyst-Free Synthesis | Environmentally benign, reduced cost and waste | Solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency | Synthesis of fluorinated 1,4-disubstituted 3-methylpyrazol-5-(4H)-one derivatives researchgate.net |

| Transition Metal Catalysis | High efficiency and selectivity | Rhodium-catalyzed asymmetric allylic alkylation of pyrazolones acs.org |

Exploration of Unprecedented Reactivity and Transformation Pathways

The pyrazolone ring is a rich platform for chemical transformations due to its multiple reactive sites. Future research will likely focus on uncovering and harnessing novel reactivity patterns to construct complex molecular architectures.

The electrophilic substitution at the C-4 position of pyrazolones is a well-established and efficient method for creating pyrazoles linked to chiral groups. researchgate.net The multiple reactive sites on pyrazolone synthons allow for the development of versatile strategies to synthesize a variety of chiral pyrazole (B372694) derivatives using enantioselective catalytic systems. researchgate.net

Key areas of exploration include:

Asymmetric Catalysis: The development of new chiral catalysts will enable the enantioselective functionalization of the pyrazolone core, providing access to a wide range of chiral pyrazolone derivatives with potential applications in medicinal chemistry and materials science. researchgate.net Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including pyrazolone derivatives.

C-H Activation: Direct functionalization of C-H bonds on the pyrazolone ring and its substituents represents a highly atom-economical approach to introduce new functional groups. Future research in this area will focus on developing selective and efficient C-H activation protocols.

Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening and rearrangement reactions of the pyrazolone core can lead to the synthesis of diverse heterocyclic systems that are not readily accessible through conventional methods.

Domino and Cascade Reactions: Designing domino and cascade reactions initiated by the reactivity of the pyrazolone ring will enable the rapid construction of complex polycyclic structures in a single synthetic operation.

Rational Design of Next-Generation Catalytic Systems

The ability of pyrazolone derivatives to act as ligands for transition metals has opened up opportunities for their use in catalysis. Future research will focus on the rational design of novel pyrazolone-based ligands and their corresponding metal complexes to develop highly efficient and selective catalytic systems for a variety of organic transformations.

Key research directions include:

Development of Chiral Pyrazolone-Based Ligands: The synthesis of new chiral pyrazolone ligands will be crucial for advancing asymmetric catalysis. These ligands can be designed to create a specific chiral environment around the metal center, enabling high enantioselectivity in catalytic reactions.

Immobilization of Pyrazolone-Based Catalysts: The immobilization of pyrazolone-based catalysts on solid supports will facilitate their recovery and reuse, making catalytic processes more sustainable and cost-effective.

Computational Modeling: The use of computational tools will play an increasingly important role in the rational design of pyrazolone-based catalysts. Density Functional Theory (DFT) calculations can be used to predict the binding energies of substrates and directing groups to catalyst complexes, guiding the design of more effective and selective catalysts. rsc.org

Exploration of New Catalytic Applications: Researchers will continue to explore the application of pyrazolone-based catalysts in a wider range of organic reactions, including cross-coupling reactions, C-H functionalization, and asymmetric synthesis.

| Catalyst Design Strategy | Objective | Example Application |

| Chiral Ligand Synthesis | Enantioselective transformations | Asymmetric allylation of pyrazolones acs.org |

| Catalyst Immobilization | Enhanced recyclability and stability | Metal-pyrazolone complexes intercalated into solid supports |

| Computational Modeling | Prediction of catalyst performance and selectivity | DFT-guided design of iridium catalysts for C-H activation rsc.org |

| Bifunctional Organocatalysis | High stereocontrol in asymmetric reactions | Enantioselective transformations of pyrazolone derivatives |

Discovery of Innovative Non-Biological Applications for Pyrazolone Compounds

While pyrazolone derivatives have a rich history in medicinal chemistry, their potential in non-biological applications is an emerging area of research with significant promise. nih.gov The unique electronic and photophysical properties of pyrazolones make them attractive candidates for a variety of materials science and technological applications.

Future research in this area will likely focus on:

Organic Electronics: Pyrazolone-based compounds can be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Their tunable electronic properties and potential for forming stable, ordered structures are advantageous for these applications. Highly conjugated pyrazole derivatives, for instance, are being investigated as potential hole-transporting materials in photoelectric conversion devices. mdpi.com

Sensors and Probes: The ability of pyrazolones to coordinate with metal ions can be exploited to develop selective and sensitive chemosensors for the detection of environmentally and biologically important analytes.

Dyes and Pigments: The pyrazolone core is a component of several important dyes. wikipedia.org Future research may focus on the synthesis of novel pyrazolone-based dyes with enhanced properties such as improved photostability, color fastness, and application in advanced technologies like dye-sensitized solar cells.

Functional Polymers: Incorporation of the pyrazolone moiety into polymer backbones or as pendant groups can lead to the development of functional polymers with interesting properties, such as thermal stability, photoresponsiveness, and metal-binding capabilities.

Q & A

Q. What are the established synthetic routes for 3-Pentyl-1H-pyrazol-5(4H)-one, and how is structural confirmation achieved?

A common method involves condensation reactions of pentyl-substituted precursors under reflux conditions. For example, analogous pyrazolone derivatives are synthesized via the Jensen method, where hydrazine derivatives react with β-keto esters or diketones in ethanol, yielding products with high purity (84.5% yield) after recrystallization . Structural confirmation relies on X-ray crystallography (using SHELX for refinement ) and elemental analysis (C, H, N percentages ). Weak intermolecular interactions (C–H⋯O, C–H⋯π) in crystal packing further validate the structure .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazolone derivatives?

- X-ray diffraction (XRD): Resolves bond lengths (e.g., N(1)–N(2) and C=O distances ) and dihedral angles between substituents and the pyrazolone ring .

- Elemental analysis: Validates stoichiometry (e.g., C 66.55%, H 4.10%, N 10.35% ).

- Software tools: SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can non-conventional synthesis methods (e.g., ultrasound) optimize the yield of pyrazolone derivatives?

Ultrasound-assisted synthesis enhances reaction efficiency by improving mass transfer and reducing reaction time. For example, 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one derivatives synthesized under ultrasound show higher yields compared to conventional heating due to accelerated cyclocondensation . Key parameters include frequency (20–40 kHz), solvent choice (polar solvents like ethanol), and reaction time optimization .

Q. How should researchers address contradictions in crystallographic data, such as anomalous bond lengths or packing interactions?

- Refinement protocols: Use SHELXL’s constraints (e.g., riding H-atoms with Uiso = 1.2 Ueq(C)) to minimize errors .

- Hydrogen-bonding analysis: Apply graph-set analysis (e.g., Etter’s formalism ) to identify recurring motifs (e.g., R₂²(8) rings) and distinguish between intentional design and crystallographic artifacts.

- Validation tools: Cross-check with density functional theory (DFT) calculations for bond-length deviations exceeding 0.02 Å .

Q. What is the impact of substituent variation on the electronic and steric properties of pyrazolone derivatives?

- Electron-withdrawing groups (e.g., Cl, CF₃): Increase electrophilicity at the carbonyl group, altering reactivity in metal coordination .

- Steric effects: Bulky substituents (e.g., 4-chlorophenyl vs. phenyl) influence dihedral angles (e.g., 18.23° vs. 8.35° ), affecting conjugation and π-stacking interactions.

- Case study: Substituents like cyclopropylamino groups induce non-planar conformations, reducing crystal symmetry (triclinic vs. monoclinic systems ).

Q. Which computational tools are recommended for advanced structural and interaction analysis?

- SHELX suite: For high-resolution refinement of small molecules and handling twinned macromolecular data .

- Hydrogen-bonding networks: Use Mercury (CCDC) to visualize and quantify interactions (e.g., C–H⋯O vs. C–H⋯π ).

- Conformational analysis: Molecular dynamics (MD) simulations in GROMACS to assess substituent-driven flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products